2-Methyl-4-(trifluoromethylthio)phenol
Overview
Description
2-Methyl-4-(trifluoromethylthio)phenol is an organic compound characterized by a phenolic structure with a trifluoromethylthio group and a methyl group at specific positions on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(trifluoromethylthio)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol as the starting material.
Trifluoromethylation: The phenol undergoes trifluoromethylation to introduce the trifluoromethylthio group. This can be achieved using reagents such as trifluoromethyl sulfone or trifluoromethanesulfonyl chloride.
Methylation: The trifluoromethylthio-substituted phenol is then methylated at the para-position to introduce the methyl group. This can be done using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(trifluoromethylthio)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the trifluoromethylthio group or modify the phenolic structure.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid, sulfuric acid, or halogenating agents.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Derivatives lacking the trifluoromethylthio group or modified phenolic structures.
Substitution: Nitrophenols, halogenated phenols, and other substituted phenols.
Scientific Research Applications
2-Methyl-4-(trifluoromethylthio)phenol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate the effects of trifluoromethylthio groups on biological systems.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-4-(trifluoromethylthio)phenol exerts its effects depends on its specific application. In pharmaceuticals, the trifluoromethylthio group may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
2-Methyl-4-(trifluoromethyl)phenol
4-(Trifluoromethylthio)phenol
2-Methyl-4-(trifluoromethylthio)anisole
Properties
IUPAC Name |
2-methyl-4-(trifluoromethylsulfanyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFLBUCOJDWVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654255 | |
Record name | 2-Methyl-4-[(trifluoromethyl)sulfanyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709-96-6 | |
Record name | 2-Methyl-4-[(trifluoromethyl)sulfanyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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